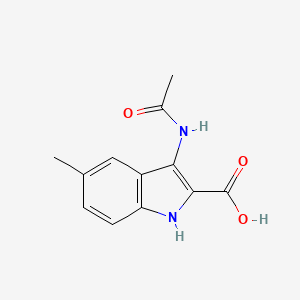

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 5-methyl-1H-indole-2-carboxylic acid and acetic anhydride, which undergo acetylation to form the desired product .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product. This involves controlling the temperature, pH, and concentration of reactants to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain homeostasis and impact various physiological processes, including metabolism and immune response .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and

Actividad Biológica

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (CAS No. 56545-54-1) is a compound of interest in biochemical research due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant interactions with various enzymes and proteins. It has been shown to modulate enzyme activity through binding to active sites, affecting metabolic pathways and cellular functions. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol .

Cellular Effects

This compound influences multiple cellular processes:

- Cell Signaling : It modulates key signaling pathways, including the MAPK pathway, which is crucial for cell proliferation and survival.

- Gene Expression : this compound can alter gene expression patterns by interacting with transcription factors.

- Metabolic Activity : It affects the activity of metabolic enzymes, potentially leading to changes in cellular metabolism.

Molecular Mechanisms

The biological activity of this compound involves several molecular mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, leading to reduced metabolic activity.

- Metal Chelation : Similar to other indole derivatives, it may chelate metal ions essential for enzyme function, thus impacting enzymatic reactions .

- Hydrophobic Interactions : The indole structure allows for π-stacking interactions with nucleic acids and proteins, enhancing its binding affinity and biological activity .

Antimicrobial Activity

Recent studies have shown that derivatives of indole compounds, including those similar to this compound, exhibit antimicrobial properties. For instance, certain indole derivatives have demonstrated enhanced antibiotic action against bacteria such as Pseudomonas aeruginosa and Escherichia coli when used in combination with existing antibiotics .

Neuroprotective Effects

Research indicates that indole-based compounds can exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid, and how can intermediates be characterized?

A common approach involves the hydrolysis of ester precursors under basic conditions. For example, ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate derivatives can be hydrolyzed using 3 N NaOH in ethanol under reflux for 2 hours, followed by acidification to isolate the carboxylic acid . Characterization typically employs TLC (e.g., 30% ethyl acetate in hexane) to monitor reaction progress and NMR/LC-MS to confirm structural integrity. If ester intermediates are unavailable, condensation reactions with formyl-indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) using acetic acid and sodium acetate under reflux may be adapted .

Q. How can researchers determine physicochemical properties (e.g., LogP, PSA) when experimental data is unavailable?

Computational tools like Molinspiration or ACD/Labs can estimate properties such as LogP (partition coefficient) and PSA (polar surface area). For example, a structurally related indole derivative (2-carboxy-5-fluoro-1H-indole-3-acetic acid) has reported LogP = 1.63 and PSA = 90.39 Ų, derived via computational methods . Experimental validation via HPLC (for LogP) or X-ray crystallography (for molecular conformation) is recommended when discrepancies arise.

Q. What safety protocols are critical for handling indole-2-carboxylic acid derivatives?

Key precautions include:

- Use of NIOSH/CEN-certified respirators (e.g., P95 filters for particulates, ABEK-P2 for organic vapors) .

- Avoidance of drainage contamination due to unknown ecotoxicological profiles .

- Storage in inert, dry conditions to prevent decomposition, as stability data for related compounds indicate no hazardous reactions under recommended settings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of indole-2-carboxylic acid derivatives?

Optimization strategies include:

- Catalyst screening : Sodium acetate in acetic acid enhances condensation reactions by acting as both a base and solvent .

- Reflux duration : Extended reflux (5–7 hours vs. standard 3 hours) may improve crystallinity of products, as seen in analogous syntheses of thiazol-indole hybrids .

- Solvent selection : Substituting acetic acid with DMF/acetic acid mixtures during recrystallization can enhance purity .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies of indole-2-carboxylic acid analogs?

- Functional group variation : Introduce substituents at the 3-acetylamino or 5-methyl positions to assess bioactivity. For example, replacing acetyl with sulfonamide groups alters hydrogen-bonding potential.

- Bioisosteric replacement : Substitute the carboxylic acid moiety with tetrazoles or boronic acids to modulate pharmacokinetics, guided by precedents in indole-based drug discovery .

- In silico modeling : Molecular docking with target proteins (e.g., kinases) can prioritize analogs for synthesis, leveraging computed LogP/PSA data .

Q. How should researchers address contradictions in physicochemical or toxicological data?

- Data validation : Cross-check experimental results (e.g., melting points) with differential scanning calorimetry (DSC) if literature values conflict.

- Toxicological reassessment : If initial studies (e.g., Ames test) conflict with computational predictions, conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to resolve discrepancies. Notably, no carcinogenic classification exists for related indole derivatives per IARC/OSHA .

Q. What analytical methods are recommended for assessing purity and stability of the compound?

- HPLC-MS : Quantify impurities using C18 columns with 0.1% formic acid in water/acetonitrile gradients.

- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) can identify decomposition products. For indole derivatives, monitor for oxidative byproducts (e.g., nitroso compounds) via LC-MS .

Propiedades

IUPAC Name |

3-acetamido-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGVGIKYCMSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355666 | |

| Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56545-54-1 | |

| Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.